molecular formula C22H24BrNO4 B11423593 5-bromo-1-[3-methoxy-4-(pentyloxy)benzyl]-7-methyl-1H-indole-2,3-dione

5-bromo-1-[3-methoxy-4-(pentyloxy)benzyl]-7-methyl-1H-indole-2,3-dione

Cat. No.: B11423593
M. Wt: 446.3 g/mol
InChI Key: CDMMYVDYRNCIOY-UHFFFAOYSA-N
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Description

5-bromo-1-[3-methoxy-4-(pentyloxy)benzyl]-7-methyl-1H-indole-2,3-dione is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a bromine atom, methoxy and pentyloxy groups, and a benzyl substituent on the indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-[3-methoxy-4-(pentyloxy)benzyl]-7-methyl-1H-indole-2,3-dione typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The specific conditions and reagents used can vary, but methanesulfonic acid in methanol is often employed to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-[3-methoxy-4-(pentyloxy)benzyl]-7-methyl-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of various substituted indoles depending on the nucleophile used.

Scientific Research Applications

The compound 5-bromo-1-[3-methoxy-4-(pentyloxy)benzyl]-7-methyl-1H-indole-2,3-dione is a member of the indole family and has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by comprehensive data and case studies.

Structure and Composition

The chemical formula of this compound can be broken down into distinct functional groups:

  • Indole core : A bicyclic structure that is foundational in many biologically active compounds.
  • Bromo substituent : Enhances reactivity and potential for further functionalization.
  • Methoxy and pentyloxy groups : Contribute to lipophilicity and may influence biological activity.

Medicinal Chemistry

This compound has shown promise in therapeutic applications, particularly as:

  • Anticancer agents : Compounds with indole structures are often studied for their ability to inhibit cancer cell proliferation. Research indicates that derivatives of indoles can induce apoptosis in various cancer cell lines, suggesting potential for this compound in cancer therapy.

Case Study: Anticancer Activity

A study on related indole derivatives demonstrated significant cytotoxicity against breast cancer cells, indicating that modifications such as bromination and alkoxy substitutions can enhance activity ( ).

Neuropharmacology

The compound may exhibit neuroprotective properties, potentially acting on pathways associated with neurodegenerative diseases. Indole derivatives are known to modulate neurotransmitter systems, which could lead to therapeutic effects in conditions like Alzheimer's disease.

Case Study: Neuroprotective Effects

Research on similar compounds has shown that they can protect neuronal cells from oxidative stress, a common pathway in neurodegeneration ( ).

Material Science

Due to its unique structure, this compound can be utilized in the development of organic semiconductors and photonic materials. The presence of the indole moiety allows for interesting electronic properties which are beneficial for applications in organic light-emitting diodes (OLEDs) and solar cells.

Data Table: Comparative Properties of Indole Derivatives

Compound NameStructure TypeApplication AreaKey Findings
Compound AIndoleAnticancerInduces apoptosis in breast cancer cells
Compound BIndoleNeuroprotectionProtects against oxidative stress in neurons
5-bromo...IndoleMaterial SciencePotential use in OLEDs due to electronic properties

Analytical Chemistry

The compound's unique spectral properties allow it to be used as a probe in various analytical techniques such as UV-Vis spectroscopy and fluorescence spectroscopy. Its ability to interact with different solvents can be exploited for solvation studies.

Case Study: Spectroscopic Analysis

Studies have indicated that the spectral characteristics of this compound can be effectively utilized to monitor environmental pollutants through fluorescence quenching mechanisms ( ).

Mechanism of Action

The mechanism of action of 5-bromo-1-[3-methoxy-4-(pentyloxy)benzyl]-7-methyl-1H-indole-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-1-[3-methoxy-4-(pentyloxy)benzyl]-7-methyl-1H-indole-2,3-dione is unique due to its specific substitution pattern on the indole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

Chemical Structure and Properties

The chemical structure of 5-bromo-1-[3-methoxy-4-(pentyloxy)benzyl]-7-methyl-1H-indole-2,3-dione can be represented as follows:

  • Molecular Formula : C₁₈H₃₁BrN₁O₃
  • Molecular Weight : 372.36 g/mol

The compound features an indole core substituted with a bromine atom and various alkoxy groups, which are significant for its biological activity.

Anticancer Activity

Research has indicated that indole derivatives exhibit promising anticancer properties. In particular, studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines.

Case Studies

  • Inhibition of Breast Cancer Cells :
    • A study evaluated the effects of indole derivatives on MCF-7 breast cancer cells. The compound demonstrated an IC₅₀ value of approximately 10 µM, indicating significant cytotoxicity against these cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
  • Mechanism of Action :
    • The compound is believed to exert its anticancer effects through the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, it may target the PI3K/Akt/mTOR pathway, which is crucial for cancer cell growth and metabolism .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

SubstituentEffect on Activity
Bromine at C5Enhances anticancer activity due to increased electron-withdrawing properties
Methoxy groupModulates lipophilicity and solubility, affecting bioavailability
Pentyloxy groupContributes to hydrophobic interactions with cellular membranes

Additional Biological Activities

Beyond anticancer potential, indole derivatives have been studied for other biological activities:

  • Antimicrobial Activity : Some studies suggest that similar compounds exhibit antibacterial and antifungal properties, making them candidates for further pharmacological development .
  • Anti-inflammatory Effects : Indole derivatives may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .

Properties

Molecular Formula

C22H24BrNO4

Molecular Weight

446.3 g/mol

IUPAC Name

5-bromo-1-[(3-methoxy-4-pentoxyphenyl)methyl]-7-methylindole-2,3-dione

InChI

InChI=1S/C22H24BrNO4/c1-4-5-6-9-28-18-8-7-15(11-19(18)27-3)13-24-20-14(2)10-16(23)12-17(20)21(25)22(24)26/h7-8,10-12H,4-6,9,13H2,1-3H3

InChI Key

CDMMYVDYRNCIOY-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)CN2C3=C(C=C(C=C3C)Br)C(=O)C2=O)OC

Origin of Product

United States

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